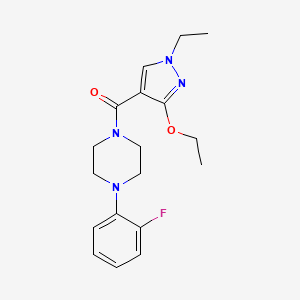

1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-fluorophenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C18H23FN4O2 and its molecular weight is 346.406. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-fluorophenyl)piperazine is a novel compound belonging to the class of piperazine derivatives. Its structure incorporates a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N4O3, with a molecular weight of approximately 358.44 g/mol. The compound features a unique combination of functional groups that enhance its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N4O3 |

| Molecular Weight | 358.44 g/mol |

| CAS Number | 1014045-55-6 |

| Functional Groups | Pyrazole, Piperazine |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and alkylation processes. A common synthetic route includes:

- Formation of Pyrazole Ring : Reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.

- Ethylation and Ethoxylation : Subjecting the pyrazole core to ethylation using ethyl iodide.

- Coupling with Piperazine : Using coupling reagents like EDCI in the presence of a base to form the final product.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives with pyrazole structures can effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process:

| Compound | COX Inhibition (IC50) |

|---|---|

| 1-(3-Ethoxy... | 5.40 μM (COX-1) |

| 0.01 μM (COX-2) |

In vivo studies using carrageenan-induced rat paw edema models demonstrated that these compounds significantly reduce inflammation with minimal side effects on gastric tissues, indicating their therapeutic potential without severe gastrointestinal toxicity .

Analgesic Effects

The analgesic properties of this compound have also been evaluated. Compounds with similar structures have shown promising results in pain relief assays, outperforming traditional analgesics like diclofenac sodium:

| Study Reference | Analgesic Activity (%) |

|---|---|

| Compound A | 50.7% inhibition |

| Compound B | 48.5% inhibition |

These findings suggest that the compound could be developed further as a safer alternative to existing pain management therapies .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives, providing insights into their pharmacological profiles:

- Study on Anti-inflammatory Activity : A series of substituted pyrazoles were evaluated for their COX inhibitory activities, revealing significant anti-inflammatory effects comparable to established drugs .

- Evaluation of Analgesic Effects : In a controlled study, pyrazole derivatives were tested for analgesic efficacy against induced pain models, demonstrating superior performance over conventional analgesics .

- Anticancer Activity Assessment : Research involving various cancer cell lines showed that certain pyrazole derivatives induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Applications De Recherche Scientifique

Research indicates that 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-fluorophenyl)piperazine exhibits several biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest efficacy against various bacterial strains.

- Cytotoxicity Against Cancer Cells: Investigations have shown promising results in inhibiting cancer cell proliferation.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against different cell lines. The following table summarizes key findings:

| Study | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 15.3 | Significant cytotoxicity observed |

| Study B | MCF-7 (breast cancer) | 20.5 | Moderate activity; further optimization needed |

| Study C | HepG2 (liver cancer) | 12.8 | High selectivity index |

Therapeutic Applications

The compound shows potential in various therapeutic areas:

Medicinal Chemistry:

It is being investigated for its role as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic properties.

Neuropharmacology:

Given its piperazine structure, there is interest in its effects on neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.

Materials Science:

The unique electronic properties of this compound make it a candidate for the development of organic electronic materials.

Case Studies

Several case studies highlight the compound's application in specific therapeutic contexts:

- Anti-Tubercular Activity: A study evaluating its effects on Mycobacterium tuberculosis showed an IC90 of 4.00 µM, indicating potential as an anti-tubercular agent.

- Neuroprotective Effects: Research indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases.

Propriétés

IUPAC Name |

(3-ethoxy-1-ethylpyrazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O2/c1-3-23-13-14(17(20-23)25-4-2)18(24)22-11-9-21(10-12-22)16-8-6-5-7-15(16)19/h5-8,13H,3-4,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKCXASTYLIWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.